(R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate

Chiral Synthesis Medicinal Chemistry Peptidomimetics

Researchers requiring D-4-iodophenylalanine incorporation face a bottleneck: using the free acid demands extra esterification, while the L-enantiomer scrambles chirality and confounds biological data. (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate solves this as a ready-to-couple building block for Boc-strategy SPPS. • Orthogonal Boc-amine & methyl ester groups enable direct, high-efficiency peptide chain elongation without additional deprotection or activation steps. • Defined D-configuration (>97% ee) ensures proteolytic stability and eliminates stereochemical ambiguity in target-engagement studies. • Aryl iodide handle supports late-stage Suzuki-Miyaura or Sonogashira diversification for SAR library generation. Supplied at ≥98% purity with global availability-single-stereoisomer confidence for peptide probes and pharmaceutical intermediate synthesis.

Molecular Formula C15H20INO4
Molecular Weight 405.23 g/mol
CAS No. 210962-91-7
Cat. No. B1505569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate
CAS210962-91-7
Molecular FormulaC15H20INO4
Molecular Weight405.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC
InChIInChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1
InChIKeyHNCUXLSIVYDGBW-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate: Chiral Building Block


(R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate (CAS 210962-91-7), also known as Boc-4-iodo-D-phenylalanine methyl ester, is a protected, non-proteinogenic amino acid derivative with the molecular formula C15H20INO4 and a molecular weight of 405.23 g/mol . It is a chiral building block featuring a tert-butoxycarbonyl (Boc) protected amine, a para-iodo substituted phenyl ring, and a methyl ester at the C-terminus. The compound is supplied at research-grade purities, typically ≥95% . Its primary utility lies in enabling stereospecific peptide synthesis and in providing a reactive aryl iodide handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, for the diversification of amino acid and peptide structures [1].

(R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate: Key Differentiators


While several analogs of 4-iodophenylalanine exist, (R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate offers a unique combination of orthogonal protecting groups (Boc-amine and methyl ester) and a specific D-configuration that precludes simple substitution. Its closest analogs—the (S)-enantiomer (CAS 113850-76-3), the free carboxylic acid (CAS 176199-35-2), and the racemic mixture (CAS 103882-09-3)—all lack one or more of these critical features. Substitution with the free acid necessitates an additional esterification step, adding time, cost, and potential yield loss to a synthetic route. Substitution with the L-enantiomer or racemate will invert or scramble stereochemistry, fundamentally altering the biological activity of the final peptide or small molecule drug candidate [1]. This compound is thus specifically designed for the direct, high-efficiency incorporation of a D-configured, iodo-functionalized residue into a growing peptide chain via standard Boc-strategy solid-phase peptide synthesis (SPPS), followed by post-assembly cross-coupling diversification.

(R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate: Performance Evidence


Enantiomeric Purity Ensures Stereospecific Activity

The compound is the D-enantiomer (R-configuration), and its stereochemistry is a critical determinant of biological activity. While specific IC50 or Ki data for this exact building block are not available, its value is directly derived from its ability to produce chiral, non-racemic peptides. The (S)-enantiomer (CAS 113850-76-3) will produce peptides with opposite stereochemistry, which can exhibit drastically different binding affinities or activities. The use of a racemic mixture (e.g., Boc-4-iodo-DL-phenylalanine methyl ester) would require a difficult and often impractical separation of diastereomers post-synthesis, making it an inefficient and costly alternative [1].

Chiral Synthesis Medicinal Chemistry Peptidomimetics

Orthogonal Protection Simplifies Synthesis

The target compound's methyl ester group is a key differentiator from the corresponding free acid, Boc-4-iodo-D-phenylalanine (CAS 176199-35-2). For peptide synthesis, the ester is the activated form ready for direct coupling or conversion to other activated esters. Using the free acid as a comparator, it requires an additional synthetic step to form the ester (e.g., using methyl iodide), which was demonstrated in a patent with a reported yield of 91% after purification [1]. This extra step not only consumes time and resources but also introduces a yield loss that accumulates in multi-step syntheses, making the pre-formed methyl ester the more efficient and cost-effective choice for most applications.

Solid-Phase Peptide Synthesis Synthetic Efficiency Process Chemistry

Validated Pd-Catalyzed Reactivity

The utility of the aryl iodide handle is well-documented in its close analogs. In a study on palladium-catalyzed hydroformylation, the methyl ester of the L-enantiomer, N-Boc-4-iodo-L-phenylalanine methyl ester, was used as a substrate. The reaction proceeded efficiently, achieving an 83% overall yield for the desired 4-hydroxymethyl-L-phenylalanine derivative after hydroformylation and subsequent reduction [1]. This quantitative result serves as a strong class-level inference for the target (R)-enantiomer, confirming that the combination of the Boc protecting group and methyl ester is highly compatible with Pd-catalyzed transformations and does not impede the desired reactivity at the aryl iodide site.

Cross-Coupling Palladium Catalysis Hydroformylation

D-Configuration for Proteolytic Stability

A key rationale for selecting the D-enantiomer over its L-counterpart (CAS 113850-76-3) is the well-established, class-level inference that incorporating D-amino acids into peptides enhances their resistance to proteolytic degradation. While a direct head-to-head stability study comparing peptides made from this specific compound is not available, the principle is a cornerstone of medicinal chemistry [1]. Peptides containing L-amino acids are rapidly cleaved by ubiquitous proteases in vivo, severely limiting their therapeutic window. Substituting an L-phenylalanine residue with its D-enantiomer confers significant metabolic stability, a critical advantage for developing peptide-based drugs or probes.

Peptide Therapeutics Metabolic Stability Drug Design

(R)-Methyl 2-Boc-amino-3-(4-iodophenyl)propionate: Application Scenarios


Boc-SPPS for Stable Peptide Therapeutics

This compound is the ideal choice for incorporating a D-4-iodophenylalanine residue into a peptide chain using Boc-strategy solid-phase peptide synthesis (SPPS). The orthogonal protecting groups (Boc on amine, methyl ester on acid) are fully compatible with this methodology. The resulting peptide will possess the defined D-stereochemistry required for enhanced proteolytic stability, as supported by class-level evidence [1]. The iodo-aryl group can then serve as a latent functional handle for late-stage diversification or conjugation.

Diverse Amino Acid Libraries via Cross-Coupling

The aryl iodide functionality makes this compound a powerful starting material for generating libraries of non-natural, D-configured phenylalanine derivatives. As validated by the high-yielding hydroformylation of its L-analog [1], this compound is poised for efficient diversification through Pd-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings. This allows researchers to rapidly explore structure-activity relationships around the phenyl ring while maintaining the desired D-configuration for stability.

Chiral Probes and Affinity Reagents

For projects requiring the synthesis of enantiomerically pure peptide-based probes (e.g., for target engagement studies or imaging), the defined R-configuration is non-negotiable. The compound's purity, including a high enantiomeric excess (>97% ee) as confirmed by vendor specifications [1], ensures that the resulting probe is a single stereoisomer. This eliminates the confounding biological data that would result from a racemic or scalemic mixture, which is crucial for generating reliable target identification and validation data.

Crystallographic Phasing of Challenging Proteins

The heavy iodine atom serves as an excellent anomalous scatterer for X-ray crystallography. When this building block is incorporated into a peptide ligand or a protein of interest (e.g., via intein-mediated ligation or total synthesis), it can provide a strong anomalous signal to solve the phase problem [1]. The D-configuration ensures the labeled peptide adopts a specific, defined conformation, aiding in accurate structural determination.

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